molecular formula C7H14O2 B8770821 3-(Tetrahydro-3-furanyl)-1-propanol

3-(Tetrahydro-3-furanyl)-1-propanol

Cat. No. B8770821
M. Wt: 130.18 g/mol
InChI Key: VGNSJJUNWUMZMR-UHFFFAOYSA-N
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Patent
US07977344B2

Procedure details

3-(Tetrahydro-3-furanyl)-1-propanol (1 g, 7.68 mmol) was dissolved in DMF (10 ml) and carbon tetrabromide (5.09 g, 15.36 mmol) added. The solution turned yellow. The solution was cooled to 0° C. and triphenylphosphine (4.03 g, 15.36 mmol) added dropwise as a solution in DMF (20 ml) (˜30 mins, temperature maintained <2° C. throughout). The reaction mixture was stirred at 0° C. for 1 hour before gradually allowing to warm to room temperature and stirred for a further 2 hours. The solvent was removed in vacuo. Attempted trituration of the resultant brown oil with either DCM or cyclohexane was unsuccessful. The solvent was removed and the oil diluted with DCM and was purified by chromatography on silica (100 g) using a 0-25% ethyl acetate-cyclohexane over 40 mins using a Flashmaster II. The appropriate fractions were combined and dried down to give the title compound as a yellow oil (0.676 g).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5.09 g
Type
reactant
Reaction Step Two
Quantity
4.03 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:5][CH2:4][CH:3]([CH2:6][CH2:7][CH2:8]O)[CH2:2]1.C(Br)(Br)(Br)[Br:11].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>CN(C=O)C>[Br:11][CH2:8][CH2:7][CH2:6][CH:3]1[CH2:4][CH2:5][O:1][CH2:2]1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
O1CC(CC1)CCCO
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
5.09 g
Type
reactant
Smiles
C(Br)(Br)(Br)Br
Step Three
Name
Quantity
4.03 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
stirred for a further 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
The solvent was removed
ADDITION
Type
ADDITION
Details
the oil diluted with DCM
CUSTOM
Type
CUSTOM
Details
was purified by chromatography on silica (100 g)
CUSTOM
Type
CUSTOM
Details
over 40 mins
Duration
40 min
CUSTOM
Type
CUSTOM
Details
dried down

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrCCCC1COCC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.676 g
YIELD: CALCULATEDPERCENTYIELD 45.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.